molecular formula C31H50O4 B073083 Sulfurenic acid CAS No. 1260-08-8

Sulfurenic acid

Cat. No.: B073083
CAS No.: 1260-08-8
M. Wt: 486.7 g/mol
InChI Key: XZEKQUYJGSOILA-JBDXZHTESA-N
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Description

Sulfurenic acid (C₃₁H₅₀O₄) is a lanostane-type triterpenoid primarily isolated from fungal species such as Antrodia cinnamomea and Laetiporus sulphureus . It features a tetracyclic lanostane skeleton characterized by a 30-carbon structure with specific methyl group orientations at C-13 (β), C-14 (α), and a β-configured side chain at C-17 . This compound is biosynthetically derived from lanosterol, a precursor to ergosterol and other sterols, through oxidative modifications .

Properties

CAS No.

1260-08-8

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1

InChI Key

XZEKQUYJGSOILA-JBDXZHTESA-N

SMILES

CC(C)C(=C)CCC(C1CC(C2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CC(C2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Sulfuric Acid

Sulfuric acid is a strong acid, oxidizer, and dehydrating agent. Its reactivity depends on concentration, temperature, and the nature of the reacting species. Key properties include:

  • Molar mass : 98 g/mol

  • Density : 1.84 g/cm³

  • Melting/boiling points : 10°C / 337°C .

Reaction with Water

Exothermic dilution releases significant heat:
H2SO4+H2OH3O++HSO4\text{H}_2\text{SO}_4+\text{H}_2\text{O}\rightarrow \text{H}_3\text{O}^++\text{HSO}_4^-
Safety Note : Always add acid to water to avoid violent boiling .

Oxidation Reactions

Concentrated sulfuric acid (>70%) acts as a strong oxidizer. Reaction products vary with metal activity:

Metal TypeExample ReactionProducts
Active (Al)8Al+15H2SO44Al2(SO4)3+12H2O+3H2S8\text{Al}+15\text{H}_2\text{SO}_4\rightarrow 4\text{Al}_2(\text{SO}_4)_3+12\text{H}_2\text{O}+3\text{H}_2\text{S}Sulfates, H₂S, H₂O
Moderate (Cr)2Cr+4H2SO4Cr2(SO4)3+4H2O+S2\text{Cr}+4\text{H}_2\text{SO}_4\rightarrow \text{Cr}_2(\text{SO}_4)_3+4\text{H}_2\text{O}+\text{S}Sulfates, elemental S
Low activity (Bi)2Bi+6H2SO4Bi2(SO4)3+6H2O+3SO22\text{Bi}+6\text{H}_2\text{SO}_4\rightarrow \text{Bi}_2(\text{SO}_4)_3+6\text{H}_2\text{O}+3\text{SO}_2Sulfates, SO₂

Iron and aluminum undergo passivation in cold concentrated acid due to oxide layer formation .

Dehydration

Sulfuric acid removes water from organic compounds (e.g., carbohydrates):
C12H22O11H2SO412C+11H2O\text{C}_{12}\text{H}_{22}\text{O}_{11}\xrightarrow{\text{H}_2\text{SO}_4}12\text{C}+11\text{H}_2\text{O}
This reaction is utilized in industrial sugar carbonization .

Sulfonation of Aromatic Compounds

Electrophilic substitution introduces sulfonic acid groups:
C6H6+H2SO4C6H5SO3H+H2O\text{C}_6\text{H}_6+\text{H}_2\text{SO}_4\rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{H}_2\text{O}
Kinetic data for sulfonation are modeled via functional group reactivity (Table 1) .

Nucleation with Bases

Sulfuric acid forms nanoparticles via reactions with atmospheric bases (NH₃, amines):
H2SO4+NH3NH4+HSO4\text{H}_2\text{SO}_4+\text{NH}_3\rightarrow \text{NH}_4^+\text{HSO}_4^-
Nucleation Potential Model (NPM) quantifies synergistic effects (e.g., NH₃ + dimethylamine enhances nucleation by 40–60%) .

Oxidation of Sulfurous Acid

Gas-phase oxidation of H₂SO₃ by ozone produces sulfuric acid:
H2SO3+O3H2SO4+O2\text{H}_2\text{SO}_3+\text{O}_3\rightarrow \text{H}_2\text{SO}_4+\text{O}_2
Theoretical studies estimate an energy barrier of 18.3 kcal/mol for this pathway .

Kinetic Data and Functional Group Reactivity

A dataset of 589 kinetic measurements (262 literature sources) provides reaction rates for organic functional groups in 60–100% H₂SO₄ at −20°C to 100°C . Key parameters include:

Functional GroupRate Constant (log₁₀ k, s⁻¹)Temperature Dependence (Q₁₀)
Aliphatic alcohols−4.22.1
Aromatic rings−5.81.8
Esters−3.72.3

Q₁₀ values represent the rate increase per 10°C rise .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfurenic acid belongs to a class of lanostane triterpenoids, which share structural similarities but exhibit distinct functional groups and bioactivities. Below is a comparative analysis with key analogs:

Structural and Functional Differences

Compound Molecular Formula Key Structural Features Source Organisms Bioactivity Highlights
This compound C₃₁H₅₀O₄ Lanostane skeleton, conjugated double bonds in rings A. cinnamomea, L. sulphureus Anti-inflammatory, potential neuroprotection (unclear efficacy in NO inhibition)
Dehydrothis compound C₃₁H₄₈O₃ Dehydration (loss of -OH group) compared to this compound A. cinnamomea Higher anti-inflammatory activity in mixed forms; used in quality control metrics
15-Acetyldehydrothis compound C₃₃H₅₀O₄ Acetylated derivative of dehydrothis compound A. cinnamomea Enhanced lipophilicity; higher bioavailability in fungal extracts
Eburicoic acid C₃₁H₅₀O₃ Lanostane skeleton with additional hydroxylation A. cinnamomea Anti-diabetic, anti-obesity effects; modulates lipid metabolism
Dehydroeburicoic acid C₃₁H₄₈O₃ Dehydrogenated form of eburicoic acid A. cinnamomea Synergistic anti-inflammatory effects in mixtures; reduces Aβ plaques in AD models

Bioactivity and Mechanisms

  • Anti-inflammatory Effects: this compound and dehydrothis compound are often co-extracted but show divergent effects. In LPS-activated BV2 microglial cells, this compound mixtures failed to inhibit nitric oxide (NO) production, whereas EK100 (a polysaccharide) and antrodin C (a sesquiterpene) showed significant suppression .
  • Neuroprotection : In APP/PS1 transgenic mice (Alzheimer’s model), this compound and dehydroeburicoic acid improved nesting behavior and reduced amyloid plaque burden, though their individual contributions remain unclear .
  • Structural-Activity Relationships (SAR): The conjugated double bond system in this compound is critical for its bioactivity. Removal of these bonds drastically reduces inhibitory effects on cell proliferation, as shown in insect cell models .

Distribution in Fungal Phenotypes

In A. cinnamomea, this compound content varies across phenotypes:

  • Red AC (RAC) : Higher levels of dehydrothis compound and 15-acetyldehydrothis compound but lower this compound compared to Yellow AC (YAC) .
  • YAC : Rich in antcin K and this compound, making it preferable for neuroprotection studies .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of sulfurenic acid critical for experimental design?

  • Methodological Answer : Researchers must prioritize properties such as solubility, thermal stability, and reactivity under varying pH conditions. For instance, thermal decomposition thresholds can be determined via differential scanning calorimetry (DSC), while solubility profiles should be tested across polar and non-polar solvents. Handling precautions (e.g., corrosion resistance of lab equipment) must align with sulfuric acid analogs, as this compound derivatives often share similar hazards .

Q. What synthesis pathways are commonly used for this compound derivatives in catalytic applications?

  • Methodological Answer : Common pathways include acid-catalyzed condensation reactions. For example, MSA (Molybdate Sulfuric Acid) effectively catalyzes the formation of 2,3,4,5-tetrasubstituted pyrroles via [2+2+1] cyclization strategies. Reaction optimization involves testing solvents (e.g., ethanol vs. ethyl acetate), catalyst loadings (5–10 mol%), and stoichiometric ratios of reactants (e.g., 1,3-dicarbonyl compounds and benzophenones) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound recovery rates under varying experimental conditions?

  • Methodological Answer : Recovery inconsistencies (e.g., 95.4% to 100.4% in acid capture experiments) often arise from variables like orifice diameter (1/32-inch to 1/2-inch), pressure (42–100 psia), and emulsified liquid phases. Systematic error analysis (±1.5% lab uncertainty) and repeat testing under identical conditions (e.g., TR-05 and TR-20 runs) are critical. Data should be plotted with error bands (e.g., Figure 9 in ) to distinguish experimental noise from systemic trends .

Q. What methodologies are recommended for analyzing this compound in complex waste matrices?

  • Methodological Answer : Orthogonal experimental designs (e.g., L9 Taguchi arrays) can optimize parameters like temperature, acid concentration, and agitation speed. For instance, waste acid composition (Table 1 in ) requires ICP-OES for metal quantification (e.g., Fe²⁺, TiOSO₄) and gravimetric analysis for sulfate content. Subsampling protocols must minimize preparation errors via homogenization and incremental sampling .

Q. How do catalytic mechanisms of this compound derivatives differ from traditional sulfuric acid in organic synthesis?

  • Methodological Answer : this compound catalysts (e.g., SSA—Silica Sulfuric Acid) activate carbonyl groups via Brønsted acid sites, enabling intermediates like semi-aminal adducts. Mechanistic studies should employ in-situ FTIR to track intermediate formation and deuterium labeling to verify proton transfer steps. Comparative kinetic studies (e.g., turnover frequency vs. H₂SO₄) are essential to validate selectivity advantages .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfurenic acid
Reactant of Route 2
Sulfurenic acid

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